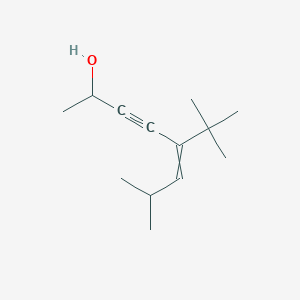
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol is an organic compound with the molecular formula C13H22O. It is a colorless liquid that is soluble in various organic solvents. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-tert-butyl-1-pentyne and 2-methyl-3-butyn-2-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the alkyne, followed by the addition of the alkene component.
Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst
Nucleophiles: Alkoxides, carboxylates
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Ethers, esters
科学的研究の応用
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alkyne and alkene substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-3-butyn-2-ol: A structurally similar compound with an alkyne and hydroxyl group.
5-Tert-butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and hydroxyl group but lacks the alkyne and alkene functionalities.
Uniqueness
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol is unique due to its combination of alkyne and alkene groups, which provides versatility in chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
919516-22-6 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
5-tert-butyl-7-methyloct-5-en-3-yn-2-ol |
InChI |
InChI=1S/C13H22O/c1-10(2)9-12(13(4,5)6)8-7-11(3)14/h9-11,14H,1-6H3 |
InChIキー |
YNPSCLUCFCRYDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C#CC(C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
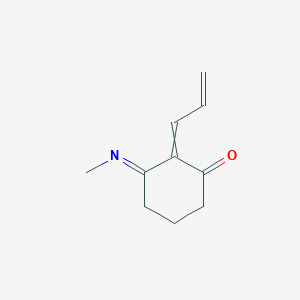
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)
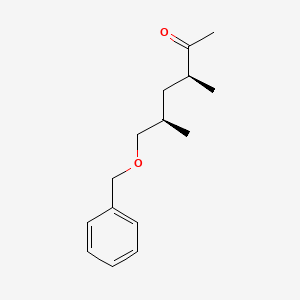
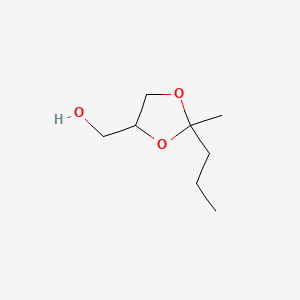
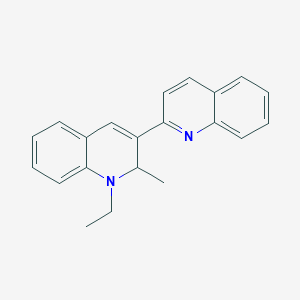
![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
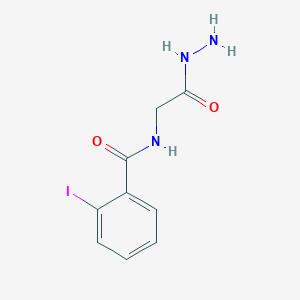
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)

![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
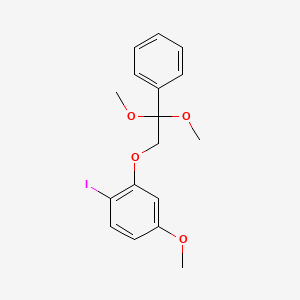
![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
